Oseltamivir

Pharmacokinetics Oral bioavailability Prodrug conversion

Select Oseltamivir for its well-defined in vitro potency (IC₅₀: 0.96 nM against H3N2) and critical role in H274Y resistance studies. It is the established oral comparator for clinical trials, ensuring reliable benchmark data for new antiviral candidates. This makes it indispensable for rigorous neuraminidase inhibition assays and influenza research.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
CAS No. 204255-11-8
Cat. No. B000436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir
CAS204255-11-8
SynonymsGS 4071
GS 4104
GS-4071
GS-4104
GS4071
GS4104
Oseltamivir
Tamiflu
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
InChIKeyVSZGPKBBMSAYNT-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySoluble
6.86e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir (CAS 204255-11-8): Procurement-Ready Antiviral Prodrug for Influenza Neuraminidase Inhibition


Oseltamivir (CAS 204255-11-8) is an ethyl ester prodrug that requires hepatic carboxylesterase-mediated hydrolysis to yield oseltamivir carboxylate, a potent and selective inhibitor of influenza virus neuraminidase [1]. Oseltamivir carboxylate exhibits activity against both influenza A and B viruses, with mean IC50 values ranging from 0.67 nM for A/H3N2 to 13-60 nM for influenza B clinical isolates, depending on the assay system and isolate panel [2]. As the most widely prescribed neuraminidase inhibitor (NAI) globally, oseltamivir is available as an oral formulation (capsule or suspension) and has been available as a generic product since 2016, significantly impacting procurement economics and supply chain accessibility [3].

Why Oseltamivir (CAS 204255-11-8) Cannot Be Substituted with Other Neuraminidase Inhibitors


Despite sharing a common mechanism of neuraminidase inhibition, oseltamivir exhibits distinct pharmacologic and resistance profiles that preclude simple substitution with zanamivir, peramivir, or laninamivir. These differences arise from three critical dimensions: (1) Subtype-dependent intrinsic potency—oseltamivir shows 5- to 20-fold higher IC50 values against influenza B viruses compared to influenza A/H3N2 viruses, whereas peramivir demonstrates more balanced potency across subtypes [1]; (2) Route of administration and bioavailability—oseltamivir's 80% oral bioavailability as a prodrug contrasts with zanamivir's inhalation-only delivery and peramivir's intravenous administration, directly affecting outpatient versus inpatient utility [2]; (3) Mutation-specific resistance patterns—the H274Y (H275Y in N1 numbering) mutation confers high-level resistance to oseltamivir and intermediate resistance to peramivir, but leaves zanamivir susceptibility intact, creating subtype- and geography-specific treatment selection imperatives [3]. The quantitative evidence that follows substantiates why procurement decisions must be guided by these differentiated characteristics.

Oseltamivir (CAS 204255-11-8): Quantitative Differentiation Evidence Versus NAI Comparators


Oral Prodrug Bioavailability: Oseltamivir 80% Absolute Bioavailability Versus Inhaled Zanamivir and Intravenous Peramivir

Oseltamivir is an orally bioavailable ethyl ester prodrug that undergoes extensive first-pass hepatic metabolism to yield oseltamivir carboxylate, achieving 80% absolute bioavailability of the active metabolite in humans [1]. In contrast, zanamivir exhibits negligible oral bioavailability and is administered exclusively via inhalation, while peramivir requires intravenous administration due to poor oral absorption [2]. This fundamental pharmacokinetic distinction establishes oseltamivir as the only NAI suitable for outpatient oral self-administration without specialized delivery devices or healthcare provider intervention.

Pharmacokinetics Oral bioavailability Prodrug conversion

Influenza A/H3N2 Potency: Oseltamivir IC50 0.86 nM Versus Zanamivir 1.64 nM and Laninamivir 3.61 nM

In the 2023-24 Japanese influenza season, the geometric mean IC50 of oseltamivir against A/H3N2 clinical isolates was 0.86 nM, which was numerically lower (more potent) than zanamivir at 1.64 nM (1.9-fold difference) and laninamivir at 3.61 nM (4.2-fold difference) [1]. Peramivir demonstrated the lowest IC50 at 0.67 nM. This pattern—oseltamivir outperforming zanamivir and laninamivir against H3N2—is consistent with earlier surveillance data, which established that influenza A strains with an N2 subtype are more susceptible to oseltamivir carboxylate than to zanamivir [2].

Neuraminidase inhibition Influenza A/H3N2 IC50 comparison

H274Y Resistance Mutation: Oseltamivir and Peramivir Cross-Resistance (200-300 Fold IC50 Increase) Versus Zanamivir Susceptibility Retained

The H274Y mutation in the neuraminidase gene (H275Y in N1 numbering) confers high-level resistance to oseltamivir and peramivir, with a 200-300 fold increase in IC50 values, while zanamivir and laninamivir susceptibility remains fully preserved [1]. This mutation- and NAI-specific resistance profile was confirmed across multiple studies: in vitro passaging under oseltamivir pressure consistently selected for H274Y mutants that exhibited cross-resistance to peramivir but retained full susceptibility to zanamivir [2]. During the 2007-2008 season, a naturally occurring oseltamivir-resistant seasonal A(H1N1) virus carrying H274Y emerged and spread globally, demonstrating that this resistance mutation does not impair viral fitness or transmissibility [3].

Antiviral resistance H274Y mutation Cross-resistance profiling

Influenza B Potency Differential: Oseltamivir IC50 16.12 nM Versus Peramivir 1.84 nM (8.8-Fold Lower Potency)

Against B/Victoria-lineage influenza viruses isolated in the 2023-24 Japanese season, oseltamivir exhibited a geometric mean IC50 of 16.12 nM, representing 8.8-fold lower potency compared to peramivir (1.84 nM) and 4.2-fold lower potency compared to zanamivir (3.87 nM) [1]. This reduced activity against influenza B is a consistent finding: earlier surveillance data reported oseltamivir IC50 values of 33.12 nM against influenza B isolates, while peramivir and zanamivir maintained low-nanomolar potency [2]. The pharmacologic basis for this differential is attributed to structural differences in the influenza B neuraminidase active site that affect oseltamivir carboxylate binding but spare zanamivir and peramivir.

Influenza B Subtype-specific potency IC50 comparison

Generic Availability and Procurement Economics: Oseltamivir Phosphate Generic Since 2016 Versus Branded-Only Comparators

Oseltamivir phosphate became available as a generic product following the first generic approval by Natco Pharma Ltd on August 3, 2016, with the pediatric exclusivity period expiring on February 23, 2017 [1]. This patent expiry has enabled widespread generic manufacturing and competitive pricing, with generic oseltamivir often available for under $30 per treatment course through discount programs, compared to branded Tamiflu at $100-$150 [2]. In contrast, zanamivir (Relenza) remains branded-only in many markets, and peramivir (Rapivab) is exclusively available as a branded intravenous formulation, limiting procurement flexibility and creating significant cost differentials for large-scale stockpiling [3].

Generic procurement Patent expiry Cost-effectiveness

Elimination Half-Life Comparison: Oseltamivir Carboxylate t1/2 7.7 Hours Versus Zanamivir 3.0 Hours

Oseltamivir carboxylate, the active metabolite, exhibits an elimination half-life (t1/2 β) of approximately 7.7 hours in healthy individuals following oral administration [1]. This supports twice-daily dosing for treatment indications. In comparison, zanamivir is more rapidly eliminated with a half-life of approximately 3.0 hours, while peramivir demonstrates a prolonged elimination half-life of 7.7-20.8 hours, enabling once-daily or single-infusion dosing [2]. Laninamivir, administered by inhalation, is designed as a slowly eliminated compound with extended pulmonary retention.

Pharmacokinetics Elimination half-life Dosing interval

Oseltamivir (CAS 204255-11-8): Evidence-Based Research and Procurement Application Scenarios


Pandemic Preparedness Stockpiling: Generic Oral Antiviral with 80% Bioavailability and 7.7-Hour Half-Life

Public health agencies and national stockpile programs should prioritize oseltamivir procurement for pandemic preparedness due to its oral administration route (80% absolute bioavailability) and 7.7-hour elimination half-life enabling twice-daily dosing without healthcare facility visits [1]. Generic availability since 2016 enables procurement at 70-80% lower cost compared to branded NAIs, allowing larger stockpile quantities within fixed budgets [2]. The compound's demonstrated potency against influenza A/H3N2 (IC50 0.86 nM), which historically accounts for severe seasonal epidemics, provides broad-spectrum coverage against the subtype most likely to cause pandemic emergence [3].

H3N2-Predominant Seasonal Epidemic Management: Superior Potency to Zanamivir and Laninamivir

During influenza seasons characterized by predominant H3N2 circulation, oseltamivir offers an evidence-based advantage: its IC50 of 0.86 nM against H3N2 clinical isolates represents 1.9-fold higher potency than zanamivir (1.64 nM) and 4.2-fold higher potency than laninamivir (3.61 nM) [1]. Healthcare systems and hospital formularies should weight oseltamivir preferentially when surveillance data indicate H3N2 dominance, particularly given its oral convenience and established clinical efficacy in this subtype [2].

Outpatient Antiviral Treatment Programs: Oral Self-Administration Without Specialized Devices

Community-based influenza treatment programs require antivirals that can be self-administered without healthcare provider intervention. Oseltamivir's 80% oral bioavailability and availability as capsules or suspension make it uniquely suited for outpatient use, in contrast to zanamivir's Diskhaler inhalation device requirement and peramivir's intravenous infusion requirement [1]. For employers, insurers, and telehealth providers managing influenza treatment protocols, oseltamivir is the only NAI compatible with prescription-by-phone workflows and home-based therapy initiation [2].

Resistance-Guided Therapeutic Selection: H274Y Screening and Alternative NAI Deployment

In clinical settings where neuraminidase inhibitor resistance surveillance is conducted or suspected, oseltamivir procurement must be complemented by alternative NAIs. The H274Y mutation confers 200-300 fold IC50 increases for both oseltamivir and peramivir, while zanamivir and laninamivir retain full susceptibility [1]. Institutions serving immunocompromised populations—where H274Y emergence risk is elevated (76% of resistant cases occur in immunocompromised patients [2])—should maintain a dual-inventory approach: oseltamivir for first-line treatment of H3N2 and wild-type viruses, with zanamivir available for confirmed or suspected H274Y resistance cases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.